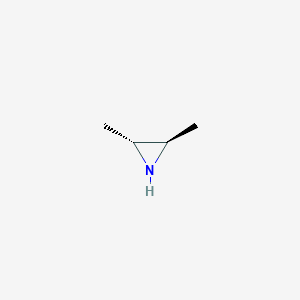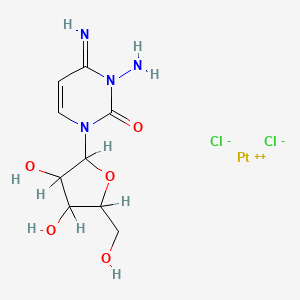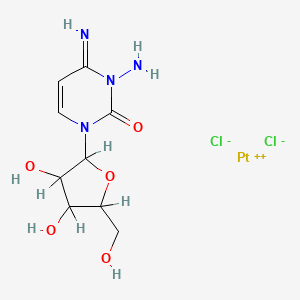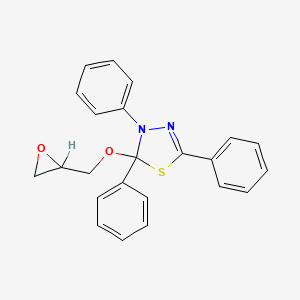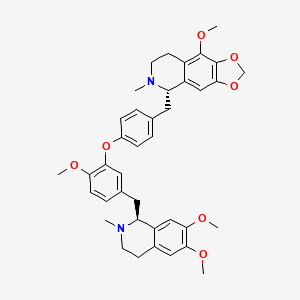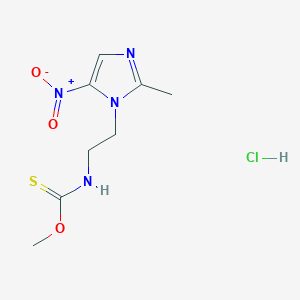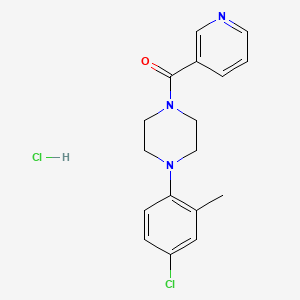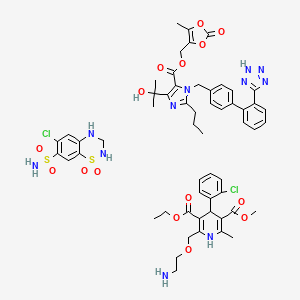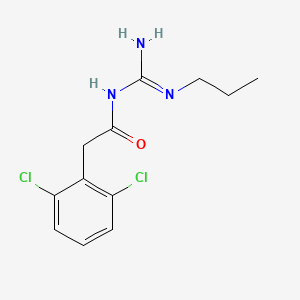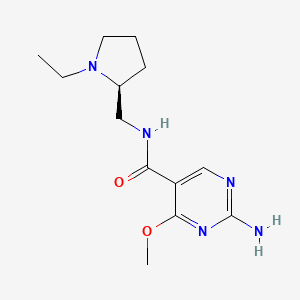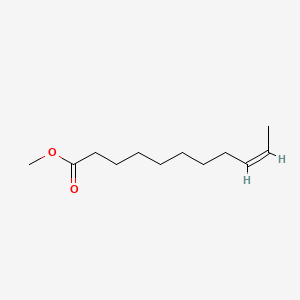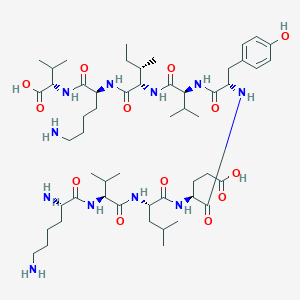
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val is a peptide sequence composed of nine amino acids: lysine, valine, leucine, glutamic acid, tyrosine, valine, isoleucine, lysine, and valine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and tissue repair. This specific sequence is derived from laminin, a protein found in the extracellular matrix, which is essential for cell adhesion, differentiation, and migration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome .
Analyse Des Réactions Chimiques
Types of Reactions
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, which can affect the peptide’s structural and functional properties.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of biomaterials and scaffolds for tissue engineering applications.
Mécanisme D'action
The mechanism of action of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val involves its interaction with cell surface receptors and the extracellular matrix. The peptide sequence can bind to integrins and other cell adhesion molecules, promoting cell attachment, migration, and differentiation. This interaction activates various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ile-Lys-Val-Ala-Val: Another laminin-derived peptide with similar cell adhesion properties.
Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe: A peptide with a different sequence but similar structural properties.
Uniqueness
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val is unique due to its specific sequence, which confers distinct biological activities, particularly in neural tissue engineering. Its ability to promote neural stem cell growth and differentiation sets it apart from other peptides .
Propriétés
Numéro CAS |
160213-30-9 |
|---|---|
Formule moléculaire |
C53H91N11O13 |
Poids moléculaire |
1090.4 g/mol |
Nom IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H91N11O13/c1-11-32(10)44(52(75)58-36(17-13-15-25-55)47(70)63-43(31(8)9)53(76)77)64-51(74)42(30(6)7)62-49(72)39(27-33-18-20-34(65)21-19-33)59-46(69)37(22-23-40(66)67)57-48(71)38(26-28(2)3)60-50(73)41(29(4)5)61-45(68)35(56)16-12-14-24-54/h18-21,28-32,35-39,41-44,65H,11-17,22-27,54-56H2,1-10H3,(H,57,71)(H,58,75)(H,59,69)(H,60,73)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,66,67)(H,76,77)/t32-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |
Clé InChI |
ICTPRLMOGAKCOZ-HWVMREAWSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


